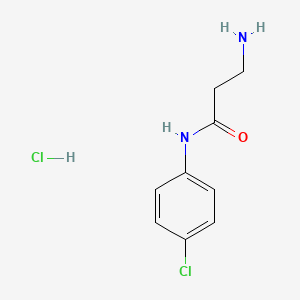
3-amino-N-(4-chlorophenyl)propanamide hydrochloride
Descripción general
Descripción
3-amino-N-(4-chlorophenyl)propanamide hydrochloride is a chemical compound with the CAS Number: 1245568-68-6 . It has a molecular weight of 235.11 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2O.ClH/c10-7-1-3-8(4-2-7)12-9(13)5-6-11;/h1-4H,5-6,11H2,(H,12,13);1H . This code provides a specific description of the molecular structure of the compound.It is typically stored at 4 degrees Celsius . The physical form of the compound is a powder .
Aplicaciones Científicas De Investigación
Anticonvulsant Studies
Research has shown the effectiveness of N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally related to 3-amino-N-(4-chlorophenyl)propanamide hydrochloride, in anticonvulsant studies. These compounds, obtained through an uncatalysed amine exchange reaction, have been tested against seizure models in mice and demonstrated promising potential for use against generalized seizures (Idris, Ayeni, & Sallau, 2011).
Antimicrobial Properties
Some derivatives of 3-amino-N-(4-chlorophenyl)propanamide hydrochloride, specifically arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, have been synthesized and tested for their antibacterial and antifungal properties. These studies contribute to the exploration of new potential antimicrobial agents (Baranovskyi et al., 2018).
Photocatalytic Degradation
Research on titanium dioxide-catalysed degradation of anilides, including N-(3,4-dichlorophenyl)propanamide, has shown effective degradation of these compounds under UV-A and solar light. This study provides insights into environmental remediation, particularly in water treatment (Sturini, Fasani, Prandi, & Albini, 1997).
Environmental Monitoring
A novel amino-functionalized polymer, synthesized for headspace solid-phase microextraction of chlorophenols, used 3-(trimethoxysilyl)propyl amine as a precursor. This advancement in analytical chemistry aids in the environmental monitoring of pollutants (Bagheri, Babanezhad, & Khalilian, 2008).
Herbicide Movement and Retention Studies
Studies on propanil N-(3,4-dichlorophenyl)propanamide in a paddy-riverine wetland system in Sri Lanka have provided valuable data on the environmental impact and dynamics of herbicide usage, highlighting the importance of understanding chemical movement in agricultural settings (Perera, Burleigh, & Davis, 1999).
Glucocorticoid Receptor Modulators
Research into 2,2-dimethyl-3,3-diphenyl-propanamides as novel glucocorticoid receptor modulators has shown potential in anti-inflammatory treatments. These compounds demonstrate selective activity in GR-mediated assays, contributing to pharmaceutical development (Yang et al., 2010).
Corrosion Inhibition
Thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, have been investigated for their corrosion inhibition performance on iron, using density functional theory calculations and molecular dynamics simulations. This research contributes to materials science, particularly in preventing metal corrosion (Kaya et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-N-(4-chlorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-7-1-3-8(4-2-7)12-9(13)5-6-11;/h1-4H,5-6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBWWTPFIYEPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




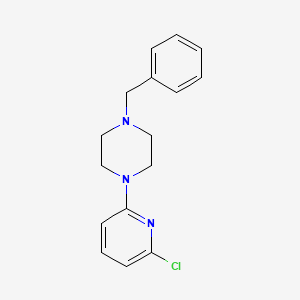
![6-Amino-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1524234.png)
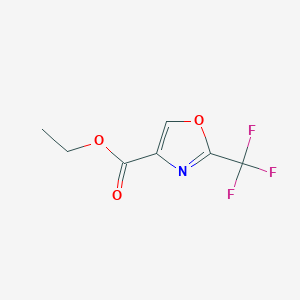

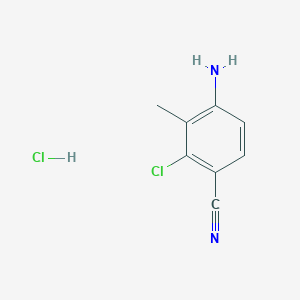
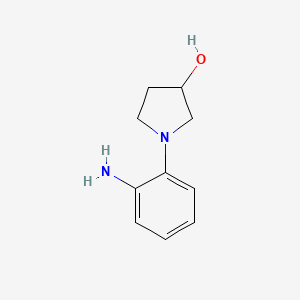

![Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate](/img/structure/B1524245.png)


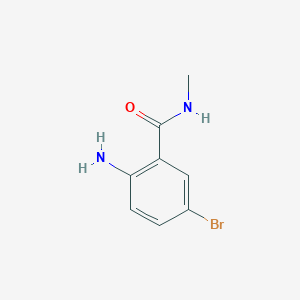
![2-[4-(Aminocarbonyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1524252.png)
